molecular formula C8H8N2O2 B562130 Glycine, N-(3-pyridinylmethylene)- (9CI) CAS No. 103084-32-8

Glycine, N-(3-pyridinylmethylene)- (9CI)

Cat. No.: B562130
CAS No.: 103084-32-8
M. Wt: 164.164
InChI Key: KRHBMKQNOPOVCS-UHFFFAOYSA-N
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Description

Glycine, N-(3-pyridinylmethylene)- (9CI) is a Schiff base derivative of glycine, where the amino group is substituted with a 3-pyridinylmethylene moiety via an imine linkage. The compound is structurally characterized by the condensation of glycine with 3-pyridinecarboxaldehyde, forming a conjugate that integrates a pyridine ring—a heterocyclic aromatic system—with the glycine backbone.

Properties

CAS No.

103084-32-8

Molecular Formula

C8H8N2O2

Molecular Weight

164.164

IUPAC Name

2-(pyridin-3-ylmethylideneamino)acetic acid

InChI

InChI=1S/C8H8N2O2/c11-8(12)6-10-5-7-2-1-3-9-4-7/h1-5H,6H2,(H,11,12)

InChI Key

KRHBMKQNOPOVCS-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C=NCC(=O)O

Synonyms

Glycine, N-(3-pyridinylmethylene)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Glycine, N-(3-pyridinylmethylene)- (9CI) with other glycine derivatives and related Schiff bases, focusing on molecular features and applications:

Compound Name CAS Number Molecular Formula Key Substituents/Functional Groups Applications/Notes Reference
Glycine, N-(3-pyridinylmethylene)- (9CI) Not provided Likely C8H9N3O2 3-Pyridinylmethylene (Schiff base) Potential coordination chemistry applications (inferred)
Diethatyl-ethyl 38727-55-8 C16H22ClNO3 N-(Chloroacetyl)-N-(2,6-diethylphenyl) Herbicide
Glycine, N-(1-methyl-3-oxobutylidene)-(9CI) 774143-38-3 C7H11NO3 1-Methyl-3-oxobutylidene (Schiff base) Structural analog for synthetic studies
Benzenamine, 4-ethyl-N-(3-pyridinylmethylene)- (9CI) - C15H16N2 3-Pyridinylmethylene attached to benzenamine Research chemical (no specified use)
N-Methacryloylglycine 23578-45-2 C6H9NO3 Methacryloyl group (amide linkage) Polymer precursor or biochemical reagent

Key Observations:

  • Agrochemical Analogs : Diethatyl-ethyl, a chloroacetyl-substituted glycine, highlights how glycine derivatives can be tailored for herbicidal activity, though the target compound’s pyridine group may offer different modes of action .
  • Heterocyclic vs. Aromatic Systems: Benzenamine, 4-ethyl-N-(3-pyridinylmethylene)- (9CI) shares the pyridinylmethylene group but lacks the glycine backbone, underscoring the importance of the amino acid moiety in biochemical interactions .

Physicochemical Properties

  • Stability : Schiff bases are generally prone to hydrolysis under acidic or aqueous conditions. However, the electron-deficient pyridine ring may stabilize the imine bond through resonance, as seen in similar heterocyclic Schiff bases .

Preparation Methods

Reaction Conditions and Optimization

  • Solvent : Methanol or ethanol is typically used due to their polarity, which facilitates dissolution of glycine and the aldehyde.

  • Catalyst : Glacial acetic acid (0.5–1.0% v/v) accelerates imine formation by protonating the carbonyl oxygen, enhancing electrophilicity.

  • Temperature : Reflux conditions (60–80°C) are employed to drive dehydration.

  • Molar Ratio : A 1:1.2 ratio of glycine to 3-pyridinecarboxaldehyde ensures excess aldehyde to compensate for volatility losses.

Procedure :

  • Dissolve glycine (1 equiv) and 3-pyridinecarboxaldehyde (1.2 equiv) in methanol.

  • Add glacial acetic acid (0.5 mL per 20 mL solvent).

  • Reflux for 4–6 hours under nitrogen to prevent oxidation.

  • Cool the mixture to precipitate the product.

  • Filter and wash with cold methanol to remove unreacted starting materials.

Yield : 70–85% (reported by suppliers).
Purity : >99% (HPLC) when purified via column chromatography.

Strecker Synthesis: Alternative Pathway

The Strecker reaction offers an alternative route, utilizing 3-pyridinecarboxaldehyde, ammonium chloride, and potassium cyanide to form an α-aminonitrile intermediate, which is subsequently hydrolyzed to the target compound.

Key Steps:

  • Aminonitrile Formation :
    3-Pyridinecarboxaldehyde+NH4Cl+KCNα-Aminonitrile\text{3-Pyridinecarboxaldehyde} + \text{NH}_4\text{Cl} + \text{KCN} \rightarrow \text{α-Aminonitrile}
    Conducted in aqueous ethanol at pH 8–9.

  • Hydrolysis :
    α-Aminonitrile+H2OHClGlycine, N-(3-pyridinylmethylene)-\text{α-Aminonitrile} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{Glycine, N-(3-pyridinylmethylene)-}
    Acidic hydrolysis (2M HCl, 60°C, 3 hours) yields the Schiff base.

Advantages :

  • High atom economy.

  • Scalable for industrial production.

Challenges :

  • Requires handling toxic cyanide reagents.

  • Lower yield (55–65%) compared to Schiff base condensation.

Solid-Phase Synthesis for Functionalized Derivatives

For applications requiring functionalization (e.g., Fmoc-protected variants), solid-phase peptide synthesis (SPPS) is employed:

  • Protection : Glycine’s amino group is protected with Fmoc-Cl in dichloromethane.

  • Coupling : The Fmoc-glycine reacts with 3-pyridinecarboxaldehyde using HOBt/DIC activation.

  • Deprotection : Piperidine removes the Fmoc group, yielding the free Schiff base.

Applications :

  • Used in peptide-based drug discovery.

  • Enables incorporation into supramolecular assemblies.

Industrial-Scale Production

Suppliers such as Dayang Chem and Zibo Hangyu Biotechnology report optimized protocols for bulk synthesis:

Parameter Conditions
Scale1–25 kg batches
SolventEthanol/water (3:1)
Catalystp-Toluenesulfonic acid (0.1 mol%)
Reaction Time3 hours (reflux)
PurificationRecrystallization from ethanol/water
Yield88–92%

Quality Control :

  • Assay : ≥99% (UV-Vis at 254 nm).

  • Impurities : <0.3% NTA (nitrilotriacetic acid).

Mechanistic Insights and Byproduct Management

Byproducts:

  • Iminodiacetic Acid : Forms if excess aldehyde reacts with glycine’s carboxyl group. Mitigated by maintaining pH <7.

  • NTA : Generated via over-alkylation; suppressed by controlled cyanide addition in Strecker synthesis.

Optimization Strategies:

  • Cyanide Metering : Adding KCN in aliquots reduces NTA formation to <0.3%.

  • Temperature Gradients : Gradual heating (20°C → 60°C) minimizes side reactions.

Emerging Techniques

Photocatalytic Synthesis:

A Chinese patent (CN104829518A) describes a blue LED-driven method using Eosin Y catalyst and Lewis acids (e.g., ZnCl₂):

  • Conditions : 1 atm O₂, 40 hours, room temperature.

  • Yield : 78% with 99.5% purity.

Advantages:

  • Energy-efficient.

  • Avoids high-temperature decomposition .

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